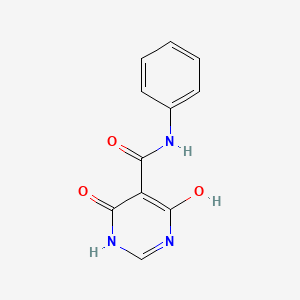

4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Description

Properties

CAS No. |

106179-04-8 |

|---|---|

Molecular Formula |

C11H9N3O3 |

Molecular Weight |

231.21 g/mol |

IUPAC Name |

4-hydroxy-6-oxo-N-phenyl-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C11H9N3O3/c15-9-8(10(16)13-6-12-9)11(17)14-7-4-2-1-3-5-7/h1-6H,(H,14,17)(H2,12,13,15,16) |

InChI Key |

LDRKHQOYFHSVGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(N=CNC2=O)O |

Origin of Product |

United States |

Preparation Methods

Protection and Acylation Approach

A patented process (WO2009088729A1 and US20100280244A1) describes an efficient method for preparing N-arylalkyl-1-(alkyl or aralkyl)-2-acylaminoalkyl-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamides, which includes the target compound as a specific case.

Step A: Protection and Acylation

- The 5-hydroxy group of the pyrimidinone substrate is first protected by esterification to form a 5-ester protected intermediate.

- This protection reduces the amount of acylating agent required, improving cost efficiency.

- The free amine in the protected substrate is then acylated using one equivalent of an acylating agent (R-C(O)X), typically in an organic solvent such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF).

- The reaction mixture can be stirred during addition and aging to ensure complete conversion.

- The acylated intermediate can be isolated or used directly in the next step.

Step B: Deprotection

- The ester protecting group on the 5-hydroxy is removed by base hydrolysis using aqueous base in an aprotic organic solvent.

- This step yields the final 4-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide compound.

- The process can be conducted in a one-pot manner, combining Steps A and B to streamline synthesis.

- Requires only one equivalent of acylating agent per substrate, compared to two equivalents in older methods.

- Cost-effective for large-scale production.

- Flexibility in solvent choice and reaction conditions.

Alternative Synthetic Routes via Amidoxime Intermediates

A research article (PMC9441020) outlines a synthetic route starting from carbonitriles:

- Hydroxylamine is added to carbonitriles to form amidoximes.

- These amidoximes undergo Michael addition with dimethylacetylenedicarboxylate.

- A Claisen rearrangement under microwave irradiation yields dihydroxypyrimidinone methyl carboxylates.

- Subsequent saponification or direct amidation produces carboxylic acids or carboxamides, respectively, including the target compound.

This method allows structural diversification at two points:

- Variation of the R group on the starting carbonitrile.

- Variation of the amine used in amidation.

Synthesis via Substituted Thiouracil Intermediates

Another approach (PMC3831741) involves:

- Heating aromatic aldehydes, ethyl cyanoacetate, and thiourea in ethanol with potassium carbonate to form 6-substituted aryl-2-thiouracil-5-carbonitrile intermediates.

- These intermediates react with 2-chloro-N-substituted-phenylacetamides in DMF with potassium carbonate at room temperature.

- The reaction yields the target dihydropyrimidine derivatives after workup and recrystallization.

This method provides moderate to good yields (51-73%) and allows variation of aryl and phenyl substituents.

| Method | Key Steps | Reagents/Conditions | Advantages | Yield/Notes |

|---|---|---|---|---|

| Protection-Acylation-Deprotection (Patent WO2009088729A1) | 1. Esterify 5-hydroxy group 2. Acylate free amine 3. Base hydrolysis deprotection |

Acylating agent (R-C(O)X), organic solvents (DCM, THF, etc.), aqueous base | Cost-effective, one equivalent acylating agent, scalable, one-pot possible | High conversion, cost savings |

| Amidoxime Route (PMC9441020) | 1. Hydroxylamine addition to carbonitriles 2. Michael addition with dimethylacetylenedicarboxylate 3. Claisen rearrangement 4. Saponification or amidation |

Hydroxylamine, carbonitriles, dimethylacetylenedicarboxylate, LiOH or amines | Structural diversification, microwave-assisted step | 57 analogs synthesized, well-characterized |

| Thiouracil Intermediate Route (PMC3831741) | 1. Heating aldehyde, ethyl cyanoacetate, thiourea 2. Reaction with 2-chloro-N-substituted-phenylacetamide |

Ethanol, K2CO3, DMF, room temperature | Moderate to good yields, simple conditions | Yields 51-73%, recrystallization purification |

- The protection of the 5-hydroxy group is critical to reduce reagent consumption and improve selectivity during acylation.

- Base hydrolysis conditions must be optimized to avoid degradation of the pyrimidinone core.

- Microwave-assisted Claisen rearrangement accelerates synthesis and improves yields in the amidoxime route.

- Solvent choice impacts reaction rates and product isolation; aprotic solvents like DCM and THF are preferred in acylation and deprotection steps.

- Structural diversification at the amine and aryl substituents allows tuning of biological activity, as demonstrated by synthesis of multiple analogs.

The preparation of this compound is well-established through several synthetic routes. The most efficient and scalable method involves protection of the 5-hydroxy group, selective acylation of the amine, and subsequent deprotection, as detailed in patent literature. Alternative methods using amidoxime intermediates or thiouracil derivatives provide routes for structural diversification and analog synthesis. Optimization of reaction conditions, reagent equivalents, and solvent systems is essential for high yield and purity.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is with a molecular weight of 232.21 g/mol. Its structure features a pyrimidine ring substituted with hydroxyl and carbonyl groups, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties.

- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, studies have shown that certain pyrimidine derivatives inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers .

-

Case Studies :

- A study demonstrated that modifications to the pyrimidine structure enhanced its efficacy against specific cancer cell lines, achieving IC50 values in the nanomolar range .

- Another research highlighted the role of such compounds in inducing apoptosis in cancer cells through the activation of intrinsic pathways .

Enzyme Inhibition

This compound has been explored for its potential as an inhibitor of xanthine oxidase (XO), an enzyme implicated in various diseases including gout and cardiovascular disorders.

- Inhibitory Activity : Compounds based on this structure have shown promising XO inhibitory activity, suggesting their use in treating conditions associated with oxidative stress .

Antimicrobial Properties

Recent studies have indicated that pyrimidine derivatives possess antimicrobial activity against various pathogens.

- Mechanism : The presence of hydroxyl and carbonyl groups enhances their interaction with bacterial cell membranes or specific microbial targets .

Other Therapeutic Potential

Beyond anticancer and antimicrobial activities, research has suggested that these compounds may also exhibit anti-inflammatory and analgesic effects.

Data Tables

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition can reduce uric acid levels in the body, making it useful in the treatment of gout and hyperuricemia.

Comparison with Similar Compounds

Key Observations :

- N-substituents (e.g., phenyl vs. tert-butyl) modulate steric and electronic properties. For example, N-tert-butyl derivatives exhibit enhanced antibacterial activity due to increased lipophilicity .

- Trifluoromethyl groups (as in CCl) improve binding affinity to myeloperoxidase (MPO), with ∆G values up to −7.7 kcal/mol .

Key Trends :

Biological Activity

4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of dihydropyrimidines that have been studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 218.21 g/mol. The compound features a pyrimidine ring substituted with a phenyl group and a carboxamide functional group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, compounds synthesized through the Biginelli reaction demonstrated moderate to good antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. These compounds were found to be more effective than standard antibiotics like Ciprofloxacin in certain assays .

| Microbial Strain | Activity | Comparison |

|---|---|---|

| Staphylococcus aureus | Moderate | More active than Ciprofloxacin |

| Pseudomonas aeruginosa | Good | More active than Ciprofloxacin |

| Bacillus subtilis | Moderate | Similar to standard antibiotics |

Anticancer Properties

4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine derivatives have also been investigated for their anticancer activity. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range. For example, one derivative showed an IC50 value of 2.95 μM against MCF-7 breast cancer cells, indicating potent antiproliferative effects compared to established chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| MCF-7 | 2.95 | Better than 5-FU (17.02 μM) |

| MDA-MB-231 | 9.46 | Comparable to other treatments |

Anti-inflammatory Activity

The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro studies indicated that some derivatives could effectively inhibit COX-1 and COX-2 activities, suggesting potential use in treating inflammatory conditions .

The biological activity of 4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine derivatives is attributed to their ability to interact with various biological targets:

- Inhibition of Enzymes : Compounds have been reported to inhibit key enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antiviral Activity : Certain derivatives have demonstrated antiviral properties against influenza viruses by reducing viral load significantly in infected models .

Case Studies

A notable case study involved the administration of a pyrimidine derivative in a mouse model infected with influenza A virus. The treatment resulted in over a 2-log reduction in viral load within the lungs and improved survival rates compared to untreated controls .

Q & A

Q. What are the optimized synthetic routes for 4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide and its derivatives?

The compound and its analogs are typically synthesized via condensation reactions under reflux conditions. For example, ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate derivatives can be treated with hydroxylamine hydrochloride in the presence of sodium hydroxide to yield oxime-functionalized dihydropyrimidines in high yields (>85%) . Microwave-assisted synthesis is an advanced alternative, offering reduced reaction times (15–30 minutes) and improved regioselectivity, particularly for trifluoromethyl-substituted derivatives . For functionalization at the 2-position, acetylation with acetic anhydride or formylation using Vilsmeier-Haack reagent enables the introduction of reactive β-chloroenaldehyde groups, which serve as intermediates for constructing nitrogen heterocycles .

Q. How can spectroscopic and crystallographic techniques be employed to confirm the structure of this compound?

Structural validation requires a multi-technique approach:

- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1708 cm⁻¹ for carboxamide, hydroxyl/amine stretches at 3345–3072 cm⁻¹) .

- NMR : ¹H NMR reveals substituent environments (e.g., dihydropyrimidine-CH₃ at δ 2.21 ppm, aromatic protons at δ 7.09–7.32 ppm) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, single-crystal studies on related dihydropyrimidines show mean C–C bond lengths of 0.003 Å and R factors <0.05, confirming planarity and tautomeric forms . SHELX software (e.g., SHELXL) is widely used for refinement, particularly for high-resolution or twinned data .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in antimicrobial activity data across different derivatives?

Discrepancies in activity often arise from substituent positioning and assay protocols. For instance:

- Substituent effects : Derivatives with 4-methoxyphenyl or trifluoromethyl groups exhibit enhanced antifungal activity (MIC ≤25 µg/mL) compared to unsubstituted analogs .

- Protocol standardization : Variations in microbial strains (e.g., S. aureus vs. E. coli) and growth media (e.g., nutrient agar vs. Sabouraud dextrose agar) can alter results. Activity should be benchmarked against controls like ciprofloxacin and fluconazole .

- Dose-response curves : Quantify minimum inhibitory concentrations (MICs) across a gradient (e.g., 10–100 µg/mL) to distinguish bacteriostatic vs. bactericidal effects .

Q. How can molecular docking and dynamics simulations predict the biological targets or mechanisms of this compound?

Computational studies provide insights into binding affinities and target interactions:

- Molecular docking : Predicts binding poses and energies (e.g., binding energy of −6.9 kcal/mol for interactions with myeloperoxidase) .

- Molecular dynamics (MD) : Simulates stability of ligand-target complexes over time (e.g., RMSD <2.0 Å over 100 ns trajectories). For example, MD reveals stronger binding affinity (−57.1 kJ/mol) for analogs with extended π-π stacking interactions .

- Pharmacophore modeling : Identifies critical functional groups (e.g., carboxamide and hydroxyl moieties) for target engagement .

Q. What are the challenges in designing derivatives with enhanced pharmacokinetic properties (e.g., solubility, bioavailability)?

Key challenges include:

- Lipophilicity : Trifluoromethyl groups improve metabolic stability but reduce aqueous solubility. Balance logP values (optimal range: 2–3) via polar substituents (e.g., methoxy, hydroxyimino) .

- Bioisosteric replacement : Substitute the phenyl ring with heteroaromatic groups (e.g., pyridazin-3-yl) to enhance target selectivity while maintaining potency .

- Prodrug strategies : Mask the hydroxyl group with esters or phosphate salts to improve membrane permeability .

Q. How can researchers address stability and isomerism issues during synthesis and storage?

- Tautomerism : The enamine system in dihydropyrimidines can lead to keto-enol tautomerism. Stabilize via hydrogen-bonding networks (e.g., intramolecular O–H···N interactions) .

- Light/temperature sensitivity : Store derivatives at −20°C in amber vials to prevent photodegradation. Monitor decomposition via HPLC (e.g., retention time shifts >5% indicate instability) .

- Chiral resolution : Separate enantiomers using chiral columns (e.g., Chiralpak IA) or diastereomeric salt formation with L-tartaric acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.